molecular formula C6H5BF2O2 B055698 2,3-Difluorophenylboronic acid CAS No. 121219-16-7

2,3-Difluorophenylboronic acid

Cat. No. B055698
Key on ui cas rn: 121219-16-7
M. Wt: 157.91 g/mol
InChI Key: SZYXKFKWFYUOGZ-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

n-Butyllitium (30 cm3, 10M in hexanes, 0.3 mol) was added dropwise to a stirred, cooled (-78° C.) solution of 1,2-difluorobenzene (34.5 g, 0.3 mol) in dry THF (350 cm3) under a atmosphere of dry nitrogen. The reaction mixture was stirred (2.5 h) then a previously cooled (-78° C.) solution of triisopropyl borate (113 g, 0.6 mol) in dry THF (200 cm3) added dropwise at -78° C. The reaction mixture was allowed to warm to room temperature overnight then stirred (1 h) with hydrochloric acid (10%, 300 cm3). The product was extracted into diethyl ether (2×300 cm3), and the combined extracts washed with water and dried (MgSO4). The solvent was removed in vacuo to yield colourless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
113 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13].[B:14](OC(C)C)([O:19]C(C)C)[O:15]C(C)C.Cl>C1COCC1>[F:6][C:7]1[C:8]([F:13])=[CH:9][CH:10]=[CH:11][C:12]=1[B:14]([OH:19])[OH:15]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
34.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
113 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred (2.5 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise at -78° C
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into diethyl ether (2×300 cm3)
WASH
Type
WASH
Details
the combined extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield colourless crystals

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
FC1=C(C=CC=C1F)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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